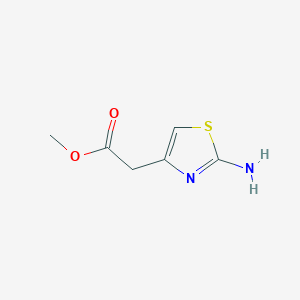

Methyl 2-(2-aminothiazol-4-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQKFBGFHDNUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353317 | |

| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-16-2 | |

| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Thiazole Heterocyclic Chemistry Research

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. nih.govijarsct.co.inwisdomlib.org Its unique electronic properties and ability to participate in various chemical reactions have made it a versatile building block for the synthesis of a wide array of complex molecules. ijarsct.co.in The field of thiazole chemistry has a rich history, with foundational work by Hofmann and Hantsch paving the way for extensive exploration of its derivatives. nih.goveurekaselect.com

Methyl 2-(2-aminothiazol-4-yl)acetate (C6H8N2O2S) is a specific derivative of thiazole that has garnered attention for its role as a key intermediate in the synthesis of more complex molecules. simsonpharma.combldpharm.com Its structure features a methyl ester group attached to an acetic acid side chain at the 4-position of the 2-aminothiazole (B372263) ring. This particular arrangement of functional groups provides multiple sites for chemical modification, allowing chemists to build upon its core structure to create a diverse library of compounds.

The synthesis of (2-aminothiazol-4-yl)acetic acid and its derivatives, such as the methyl ester, is a critical process in the production of certain pharmaceuticals. google.comgoogle.com For instance, conventional methods have involved the reaction of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea (B124793) to produce the corresponding ethyl (2-aminothiazol-4-yl)acetate hydrohalide salt. google.comgoogle.com This is then neutralized and hydrolyzed to yield the desired acetic acid derivative. google.comgoogle.com The stability and purity of these intermediates are crucial for their subsequent use in multi-step synthetic pathways.

Overview of the 2 Aminothiazole Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

Established Synthetic Pathways for this compound

The most prevalent and well-documented method for synthesizing the 2-aminothiazole core of this compound is the Hantzsch thiazole synthesis. researchgate.net This approach involves the reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea (B124793). researchgate.net

The cornerstone of this compound synthesis is the cyclocondensation reaction that forms the thiazole ring. The Hantzsch synthesis is a classic example of such a reaction, where α-haloketones or α-haloesters react with thiourea. researchgate.netnih.gov In a common pathway, an appropriate α-haloacetoacetate ester is reacted with thiourea. google.comgoogle.com The reaction proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen. This is followed by an intramolecular condensation involving the amino group and the ketone, which, after dehydration, results in the formation of the 2-aminothiazole ring. nih.gov

Variations of this condensation reaction have been explored to synthesize a wide range of 2-aminothiazole derivatives. For instance, α-bromination of an acetylpyridine followed by condensation with thiourea is a known method for creating 2-amino-4-(2-pyridyl) thiazole derivatives. nih.gov Similarly, the cyclocondensation of acetophenones with thiourea in the presence of bromine or iodine is used to produce various substituted 2-aminothiazoles. nih.govmdpi.com These condensation strategies are versatile, allowing for the introduction of different substituents onto the thiazole ring. nih.gov

The synthesis of the corresponding ethyl ester, Ethyl 2-(2-aminothiazol-4-yl)acetate, commonly utilizes ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate as the α-halocarbonyl precursor, which is then reacted with thiourea. google.comgoogle.com A similar strategy can be applied for the methyl ester. An alternative process involves reacting 4-chloroacetoacetyl chloride with thiourea. google.comgoogle.com

To achieve high purity and yield, reaction conditions are carefully controlled. In one documented process for the synthesis of the related (2-aminothiazol-4-yl)-acetic acid hydrochloride, thiourea is suspended in water and cooled to 5-10°C. google.comgoogle.com A solution of 4-chloroacetoacetyl chloride dissolved in a chlorohydrocarbon like methylene (B1212753) chloride is then added at a controlled rate. google.comgoogle.com After the initial addition, the reaction is allowed to proceed at a higher temperature of 25-30°C to ensure completion. google.comgoogle.com The choice of solvent and temperature is critical; for example, using dichloromethane (B109758) as the solvent and maintaining a low initial temperature helps to control the exothermic reaction and minimize side products. google.comgoogle.comresearchgate.net

The table below summarizes a typical reaction for a related compound, highlighting the precursors and conditions.

| Precursor 1 | Precursor 2 | Solvent | Initial Temperature (°C) | Final Temperature (°C) |

| Thiourea | 4-Chloroacetoacetyl chloride | Water, Methylene Chloride | 5 to 10 | 25 to 30 |

This data is based on the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride as described in patents. google.comgoogle.com

Process Optimization and Scale-Up Considerations in this compound Synthesis

During scale-up, maintaining precise temperature control is crucial, as the condensation reaction can be exothermic. google.comgoogle.com The rate of addition of reagents must be carefully managed to prevent temperature spikes that could lead to side reactions and a decrease in product quality. google.comgoogle.com Solvent selection also plays a significant role in process optimization. While laboratory-scale synthesis might use a variety of solvents, industrial processes often favor those that are cost-effective, recyclable, and have a lower environmental impact.

Another consideration in process optimization is the purification of the final product. The development of efficient crystallization or extraction procedures is essential to obtain this compound with the high purity required for pharmaceutical applications. mdpi.com For example, adjusting the pH of the reaction mixture can be a critical step in precipitating the product for filtration. google.com The stability of the product is also a factor; the related (2-aminothiazol-4-yl)-acetic acid is noted to be light-sensitive and can undergo decarboxylation in solution, a consideration that would be relevant for its esters as well. google.comgoogle.com

The table below outlines key parameters that are often considered during the process optimization and scale-up of similar chemical syntheses.

| Parameter | Consideration for Optimization |

| Reagent Selection | Use of safer, more efficient, and cost-effective reagents. researchgate.net |

| Temperature Control | Precise management of reaction temperature to maximize yield and minimize byproducts. researchgate.net |

| Solvent System | Choice of solvent for optimal reaction, work-up, and minimal environmental impact. researchgate.net |

| Purification Method | Development of robust crystallization or chromatography methods for high purity. mdpi.com |

| Product Stability | Conditions to prevent degradation of the final product. google.comgoogle.com |

Chemical Derivatization and Analogue Synthesis Based on the Methyl 2 2 Aminothiazol 4 Yl Acetate Scaffold

Modification of the Amino Group at the C-2 Position of the Thiazole (B1198619) Ring

The primary amino group at the C-2 position of the thiazole ring is a key site for derivatization, readily undergoing reactions such as acylation and condensation to form Schiff bases. These modifications are instrumental in exploring the structure-activity relationships of 2-aminothiazole (B372263) derivatives.

Acylation of the 2-amino group is a common strategy to introduce a variety of substituents. This is typically achieved by reacting Methyl 2-(2-aminothiazol-4-yl)acetate with acylating agents like aroyl chlorides in the presence of a base. This reaction leads to the formation of N-substituted amide derivatives. The nature of the substituent on the aroyl chloride can be varied to modulate the electronic and steric properties of the final compound.

Another significant modification of the C-2 amino group is the formation of Schiff bases, or imines, through condensation with various aromatic aldehydes. This reaction is typically carried out by refluxing the 2-aminothiazole derivative with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are versatile intermediates themselves and have been shown to possess a wide range of biological activities. The electronic nature of the substituents on the aromatic aldehyde plays a crucial role in the reactivity and properties of the resulting imine.

| Derivative Type | Reagents | General Structure |

| N-Aroyl Amide | Aromatic acyl chloride, Base | R-CO-NH-Thiazole-CH2COOCH3 |

| Schiff Base (Imine) | Aromatic aldehyde, Acid catalyst | R-CH=N-Thiazole-CH2COOCH3 |

Structural Modifications at the Acetate (B1210297) Moiety at the C-4 Position

The acetate moiety at the C-4 position of the thiazole ring provides another avenue for structural diversification. The ester functionality can be converted into other functional groups, such as amides and hydrazides, which can serve as precursors for further derivatization.

A key transformation is the conversion of the methyl ester to the corresponding acetohydrazide. This is typically achieved by reacting this compound with hydrazine hydrate in a suitable solvent like methanol. The resulting 2-(2-aminothiazol-4-yl)acetohydrazide is a valuable intermediate for the synthesis of various heterocyclic systems.

The hydrazide can then be reacted with various electrophiles to generate a library of derivatives. For instance, condensation of the acetohydrazide with aldehydes or ketones yields hydrazones. This reaction expands the structural diversity and allows for the introduction of a wide array of substituents.

| Derivative | Reagent | Product |

| Acetohydrazide | Hydrazine hydrate | 2-(2-aminothiazol-4-yl)acetohydrazide |

| Hydrazone | Aldehyde or Ketone | 2-(2-aminothiazol-4-yl)acetyl-N'-alkylidene/arylidenehydrazide |

Design and Synthesis of Hybrid Bi-heterocyclic Systems Incorporating the Thiazole Core

A contemporary approach in drug design involves the hybridization of two or more heterocyclic scaffolds to create novel molecular entities with potentially enhanced or synergistic biological activities. The this compound core is an excellent platform for the synthesis of such hybrid molecules, particularly those incorporating pyrazole (B372694) and 1,2,4-triazole rings.

The synthesis of thiazole-pyrazole hybrids often commences with the 2-(2-aminothiazol-4-yl)acetohydrazide intermediate. This hydrazide can undergo cyclocondensation reactions with various 1,3-dielectrophiles to construct the pyrazole ring. For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolone-fused thiazole derivatives.

Similarly, the synthesis of thiazole-1,2,4-triazole hybrids can be achieved from the acetohydrazide precursor. One common method involves the reaction of the hydrazide with isothiocyanates to form a thiosemicarbazide intermediate, which can then be cyclized under basic or acidic conditions to yield the triazole-thiol derivative. The triazole ring can be further functionalized to introduce additional diversity. The antimicrobial activity of some triazole-thiazole hybrids has been investigated, with certain compounds showing promising inhibitory activity against various bacterial and Candida strains. For instance, some synthesized triazole-thiazole hybrids have exhibited IC50 values in the micromolar range against Bacillus subtilis and Staphylococcus aureus. nih.gov

| Hybrid System | Key Intermediate | General Synthetic Strategy |

| Thiazole-Pyrazole | 2-(2-aminothiazol-4-yl)acetohydrazide | Cyclocondensation with 1,3-dielectrophiles |

| Thiazole-1,2,4-Triazole | 2-(2-aminothiazol-4-yl)acetohydrazide | Reaction with isothiocyanates followed by cyclization |

Chelation and Metal Complexation Strategies with Aminothiazole Derivatives

The nitrogen and sulfur atoms within the 2-aminothiazole scaffold, as well as the nitrogen atom of the imine group in its Schiff base derivatives, act as excellent donor sites for coordination with various metal ions. This has led to the development of a rich coordination chemistry of aminothiazole derivatives, with the resulting metal complexes often exhibiting enhanced biological activities compared to the free ligands.

Schiff bases derived from this compound are particularly effective ligands for the formation of stable transition metal complexes. These ligands can act as bidentate or tridentate chelating agents, coordinating with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent.

The coordination of the metal ion to the ligand is often confirmed by spectroscopic techniques. In the infrared (IR) spectra, a shift in the C=N stretching frequency of the imine group to a lower wavenumber upon complexation is indicative of coordination through the imine nitrogen. The electronic spectra of the complexes also provide valuable information about the geometry of the coordination sphere around the metal ion. For example, the appearance of new absorption bands in the visible region can be attributed to d-d electronic transitions, which are characteristic of the metal ion and its coordination environment.

| Ligand Type | Metal Ions | Coordination Sites |

| Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Imine nitrogen, Thiazole nitrogen, Thiazole sulfur |

Pharmacological and Biological Investigations of Methyl 2 2 Aminothiazol 4 Yl Acetate and Its Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of methyl 2-(2-aminothiazol-4-yl)acetate have demonstrated significant antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens. The 2-aminothiazole (B372263) nucleus is a key structural component in many compounds that have been investigated for their ability to inhibit microbial growth.

Antibacterial Activity:

Research has shown that various derivatives of 2-aminothiazole possess notable antibacterial activity. For instance, a series of (2-aminothiazol-4-yl)methylester derivatives were synthesized and evaluated for their in vitro antibacterial activity, displaying interesting results. researchgate.net Thiazolyl-thiourea derivatives have shown promising efficacy, particularly against staphylococcal species, with Minimum Inhibitory Concentration (MIC) results for S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. scielo.org.mx Furthermore, some 2-amino-4-substituted thiazoles have been reported to have bactericidal activity. scholarsresearchlibrary.com The introduction of different substituents on the 2-aminothiazole core can significantly influence the antibacterial potency of the resulting compounds.

Antifungal Activity:

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. researchgate.net Studies on 2-aminobenzothiazole (B30445) derivatives revealed that almost all tested compounds exhibited antifungal activity. nih.gov Specifically, certain compounds, designed based on molecular modeling, were particularly effective against Candida albicans, Candida parapsilosis, and Candida tropicalis, with MIC values between 4 and 8 μg/mL. nih.gov These findings highlight the potential of the 2-aminothiazole scaffold in the development of new antifungal agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | 4-16 µg/mL | scielo.org.mx |

| 2-Aminobenzothiazole derivatives | Candida albicans | 4-8 µg/mL | nih.gov |

| Candida parapsilosis | |||

| Candida tropicalis |

Efficacy against Multi-Drug Resistant Clinical Isolates

The emergence of multi-drug resistant (MDR) strains of pathogenic microorganisms poses a significant global health threat. Research into new antimicrobial agents capable of combating these resistant strains is of paramount importance. While the general antimicrobial activities of 2-aminothiazole derivatives are well-documented, specific studies focusing on their efficacy against MDR clinical isolates are crucial. Some research has indicated that certain 2-aminothiazole derivatives exhibit activity against penicillin-resistant Streptococcus pneumoniae. The development of derivatives that can overcome existing resistance mechanisms is a key area of ongoing research.

Anticancer and Antitumor Potential

The 2-aminothiazole scaffold is a prominent feature in several clinically approved anticancer drugs, such as Dasatinib and Alpelisib, underscoring its importance in oncology research. Derivatives of this compound have been extensively investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Numerous studies have demonstrated the in vitro cytotoxicity of 2-aminothiazole derivatives against a wide array of human cancer cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancers. For example, certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have shown significant antiproliferative activity, with IC50 values ranging from 0.2 to 8 µM. researchgate.net Another study reported that novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibited potent antiproliferative activity against HeLa and A549 cancer cell lines, with one compound showing an IC50 value of 1.6 ± 0.8 µM on HeLa cells. researchgate.net Furthermore, some derivatives have been evaluated against sensitive and resistant cancer cell lines, with promising results in the medium to low micromolar range.

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 2-Arylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole | L1210 | 0.2-1 µM | researchgate.net |

| 2-Alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole | L1210 | 4-8 µM | researchgate.net |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | 1.6 ± 0.8 µM | researchgate.net |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives have also been a subject of scientific inquiry. These compounds have shown potential in modulating inflammatory pathways and alleviating pain in various experimental models.

Anti-inflammatory Effects:

Several studies have reported the anti-inflammatory activity of 2-aminothiazole derivatives. For instance, certain aminoketone derivatives of 2,4-disubstituted thiazoles have been tested in vivo and shown to possess anti-inflammatory properties in the carrageenan-induced mouse paw edema model. The substitution pattern on the thiazole (B1198619) ring has been found to influence the anti-inflammatory activity, with electron-withdrawing groups at specific positions enhancing the effect.

Analgesic Effects:

The analgesic potential of 2-aminothiazole derivatives has been evaluated using methods such as the acetic acid-induced writhing test in rats. This test, which induces pain of peripheral origin, has been used to demonstrate the pain-relieving effects of these compounds. The ability of these derivatives to reduce the frequency of writhing indicates their potential as analgesic agents.

Table 3: Anti-inflammatory and Analgesic Activity of this compound Derivatives

| Activity | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced mouse paw edema | Demonstrated activity | |

| Analgesic | Acetic acid-induced writhing in rats | Reduction in writhing frequency |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants play a crucial role in mitigating this damage. Derivatives of this compound have been investigated for their antioxidant and radical scavenging capabilities.

A series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and their antioxidant activity was evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. Certain compounds in this series demonstrated significant radical scavenging potential, which was attributed to the presence of electron-donating substituents. The IC50 values for hydroxyl radical scavenging for some of these compounds were found to be in the range of 17.9 to 43.2 μg/mL.

Table 4: Antioxidant Activity of this compound Derivatives

| Derivative Class | Assay | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH Radical Scavenging | Significant activity observed | |

| Hydroxyl Radical Scavenging | 17.9 - 43.2 µg/mL | ||

| Nitric Oxide Radical Scavenging | Significant activity observed | ||

| Superoxide Radical Scavenging | Significant activity observed |

Other Reported Biological Activities (e.g., Antiviral, Anti-HIV, Antidiabetic, Antihypertensive)

Beyond the aforementioned activities, the versatile 2-aminothiazole scaffold has been incorporated into molecules exhibiting a range of other important biological effects.

Antiviral and Anti-HIV Activity:

The 2-aminothiazole ring system is present in compounds that have demonstrated antiviral and anti-HIV properties. For instance, a series of methyl [2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, as well as hepatitis C virus (HCV). scholarsresearchlibrary.com These findings suggest that the 2-aminothiazole core can serve as a template for the design of novel antiviral agents.

Antidiabetic Activity:

The potential of 2-aminothiazole derivatives in the management of diabetes has also been explored. In silico and in vivo studies on 2-aminobenzothiazole derivatives linked to isothioureas or guanidines have shown promising results for the treatment of type 2 diabetes. researchgate.net Two compounds, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y), demonstrated a high affinity for PPARγ and were able to reduce blood glucose levels and improve the lipid profile in a rat model of type 2 diabetes. researchgate.net

Antihypertensive Activity:

Several 2-aminothiazole derivatives have been investigated for their potential to lower blood pressure. Studies on 1-(4-arylthiazol-2-yl)-3,5-diaryl-2-pyrazoline derivatives have shown hypotensive activity that was superior to the standard drug clonidine. Another study on thiazole derivatives bearing a pyrazole (B372694) moiety also reported good antihypertensive α-blocking activity with low toxicity compared to minoxidil.

Table 5: Other Biological Activities of this compound Derivatives

| Activity | Derivative Class/Compound | Observed Effect | Reference |

|---|---|---|---|

| Anti-HIV | Methyl [2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Evaluated for activity against HIV-1 and HIV-2 | scholarsresearchlibrary.com |

| Antidiabetic | Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | Reduced blood glucose and improved lipid profile in a T2D rat model | researchgate.net |

| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | |||

| Antihypertensive | 1-(4-Arylthiazol-2-yl)-3,5-diaryl-2-pyrazolines | Showed better hypotensive activity than clonidine | |

| Thiazole derivatives with pyrazole moiety | Good antihypertensive α-blocking activity |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of derivatives of Methyl 2-(2-aminothiazol-4-yl)acetate is profoundly influenced by the nature and position of various substituents. Alterations to the 2-amino group, the thiazole (B1198619) ring, and the acetate (B1210297) moiety have all been shown to modulate potency and selectivity against a range of biological targets, including kinases, enzymes, and receptors. nih.govnih.gov

Modifications at the 2-amino position have proven to be a fruitful strategy for enhancing biological activity. For instance, converting the primary amine to a 2-amide has been a common and effective modification. nih.gov Research has shown that 2-(alkylamido)thiazole analogs exhibit moderate antiproliferative activity, while the introduction of arylamido groups can lead to a significant increase in potency. nih.gov This suggests that the nature of the substituent on the amide nitrogen plays a critical role in target engagement.

Substitutions on the thiazole ring itself also dramatically impact activity. The introduction of a phenyl group at the C4-position has been explored, as has the replacement of a methyl group with a bromo group at the C5-position. nih.gov Furthermore, the incorporation of bulky or hydrophobic groups can be advantageous. For example, in some series, a clear correlation has been observed between the size of a nonpolar substituent at the para-position of a scaffold and its activity, with bulky iodine atoms or hydrophobic aliphatic chains leading to the most potent compounds. nih.gov Conversely, the addition of a methyl group at the C4- or C5-position of the thiazole core has been shown to decrease potency in certain contexts. nih.gov

The ester functional group of the parent compound is another site for modification. For example, some studies have explored ethyl 2-substituted-aminothiazole-4-carboxylate derivatives, indicating that changes to the ester can influence activity. nih.gov

The following table summarizes the effects of various substituent variations on the biological potency of 2-aminothiazole (B372263) derivatives based on published research findings.

| Modification Site | Substituent | Observed Effect on Potency | Target/Activity |

| 2-Amino Group | Conversion to 2-Alkylamido | Moderate antiproliferative activity | Anticancer |

| 2-Amino Group | Conversion to 2-Arylamido | Remarkable increase in antiproliferative activity | Anticancer |

| C4-Position of Thiazole | Phenyl group | Similar substituent effect to methyl group | Anticancer |

| C5-Position of Thiazole | Bromo group (replacing methyl) | IC50 values in the range of 6.61 to 9.34 µM | Anticancer |

| C4- or C5-Position of Thiazole | Methyl group | Decreased potency | Anticancer |

| Para-position of Scaffold | Hydrophobic aliphatic chains or bulky iodine atom | Increased activity | Anticancer |

| Acetate Moiety | Ethyl ester (in 2-substituted-aminothiazole-4-carboxylates) | Significant activity toward certain leukemia cell lines | Anticancer |

Elucidation of Key Pharmacophoric Features and Binding Motifs

Pharmacophore modeling and QSAR studies have been instrumental in identifying the essential structural features required for the biological activity of this compound derivatives. nih.govresearchgate.net A pharmacophore represents the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target.

For 2-aminothiazole-based inhibitors of various enzymes, several key pharmacophoric features have been identified. These commonly include:

Hydrogen Bond Donors and Acceptors: The 2-amino group and the nitrogen atom within the thiazole ring frequently act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the ligand within the active site of the target protein. researchgate.net

Hydrophobic Regions: Aromatic rings and aliphatic chains introduced as substituents often occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity. nih.gov

Aromatic Rings: The thiazole ring itself, as well as any appended phenyl groups, can engage in aromatic interactions, such as pi-pi stacking, with amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

QSAR studies have further quantified the relationship between the physicochemical properties of the substituents and the biological activity. nih.govresearchgate.net For instance, a QSAR analysis of 2-amino-4-arylthiazole derivatives as anti-giardial agents revealed a strong correlation between activity and molecular descriptors such as E2M, RDF115m, F10, MATS6v, and Hypnotic-80. researchgate.net In another study on aurora kinase inhibitors, descriptors like atomic volume, atomic charges, and Sanderson's electronegativity were found to be important for designing new lead compounds. nih.gov These quantitative models provide a deeper understanding of the structural requirements for potency and can guide the rational design of new, more effective molecules.

Rational Ligand Design Principles Derived from SAR Analysis

The wealth of SAR data has given rise to several rational design principles for developing potent and selective inhibitors based on the this compound scaffold. These principles are derived from an understanding of how specific structural modifications affect biological activity.

A primary principle is the strategic exploration of substitutions at the 2-amino and C4/C5 positions of the thiazole ring. nih.gov As demonstrated by numerous studies, these positions are highly amenable to modification and can significantly impact potency and selectivity. For example, knowing that arylamides at the 2-position can enhance antiproliferative activity provides a clear direction for optimization. nih.gov

Another key principle is the exploitation of hydrophobic and aromatic interactions. The targeted introduction of lipophilic groups or additional aromatic rings to fit into specific pockets of the target's active site is a common and effective strategy. nih.gov This is often guided by computational modeling and an understanding of the target's three-dimensional structure.

Furthermore, the concept of bioisosteric replacement is frequently employed. This involves substituting one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, replacing a methyl group with a halogen like bromine can alter the electronic and steric properties of the molecule, leading to improved activity. nih.gov

Finally, the integration of QSAR models into the design process allows for a more predictive approach. nih.govresearchgate.net By understanding which molecular descriptors are correlated with higher activity, medicinal chemists can prioritize the synthesis of compounds that are more likely to be potent, thereby streamlining the drug discovery process.

Mechanistic Studies of Biological Action

Identification of Molecular Targets and Receptor Interactions

Derivatives based on the 2-aminothiazole (B372263) scaffold have been identified as potent inhibitors of several key proteins implicated in disease, most notably in cancer and neurodegenerative disorders. The primary molecular targets identified are within the family of cyclin-dependent kinases (CDKs). nih.govnih.gov

Extensive research, including high-throughput screening and subsequent optimization, has pinpointed Cyclin-Dependent Kinase 2 (CDK2) as a principal target. nih.govnih.gov The interaction with CDK2 is often competitive with ATP, the enzyme's natural substrate. X-ray crystallography studies have been instrumental in visualizing the binding modes of these inhibitors within the active site of the CDK2 protein. This has provided a structural basis for understanding the structure-activity relationships (SAR) and has guided the rational design of more potent and selective analogs. nih.gov

Furthermore, the 2-aminothiazole moiety has been incorporated into agonists for Protease-Activated Receptor-2 (PAR2) , a G-protein-coupled receptor involved in various physiological and pathophysiological processes, including pain and inflammation. nih.gov For instance, the agonist 2-aminothiazol-4-yl-LIGRL-NH2 has been shown to stimulate PAR2, leading to downstream signaling events. nih.gov

Enzyme Inhibition Studies

The 2-aminothiazole nucleus is a versatile scaffold that has been successfully utilized to design inhibitors for a range of enzymes. The following subsections detail the inhibitory activities against specific enzymes.

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. While direct studies on Methyl 2-(2-aminothiazol-4-yl)acetate are limited, related 2-aminothiazole derivatives have been investigated for their cholinesterase inhibitory potential. mdpi.comhilarispublisher.comnih.govnih.govmdpi.comnih.gov For example, a new class of inhibitors, methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives, demonstrated potent AChE inhibition, with some compounds being more effective than the standard drug galanthamine. nih.gov The design of dual inhibitors, targeting both AChE and BChE, is an active area of research, as it may offer broader therapeutic benefits. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic microorganisms. nih.gov Thiazole (B1198619) and its derivatives have been explored as potential urease inhibitors. nih.govnih.gov Studies on various thioxothiazolidinyl-acetamide derivatives have shown significant urease inhibitory activity, with IC50 values in the micromolar range. nih.gov The mechanism often involves interaction with the nickel ions in the active site of the enzyme.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type-2 diabetes. Thiazolidinone derivatives, which can be synthesized from 2-aminothiazole precursors, have been identified as potent α-glucosidase inhibitors. nih.gov Some of these derivatives have shown inhibitory activity superior to the standard drug acarbose. nih.gov Kinetic studies have revealed different modes of inhibition, including noncompetitive inhibition, suggesting binding to an allosteric site on the enzyme. tubitak.gov.tr

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. snv63.rumdpi.comnih.govresearchgate.net The 2-aminothiazole scaffold has been incorporated into various nonclassical antifolates designed to inhibit DHFR. nih.govnih.gov Molecular modeling studies have shown that these compounds can bind to the active site of DHFR, interacting with key amino acid residues. nih.gov

As mentioned previously, CDK2, in complex with its regulatory partner Cyclin E, is a primary target for many 2-aminothiazole-based inhibitors. nih.govnih.gov High-throughput screening initially identified a 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor. nih.gov Subsequent chemical modifications, such as replacing the ester group with a more stable oxazole (B20620) ring, led to the development of highly potent inhibitors with IC50 values in the nanomolar range. nih.gov These inhibitors are ATP-competitive and exhibit selectivity for CDK2 over other CDKs. nih.gov

Table 1: Enzyme Inhibition Data for Selected 2-Aminothiazole Derivatives

| Compound Class | Target Enzyme | IC50 Values | Reference |

| 2-Acetamido-thiazolylthio acetic ester analogues | CDK2 | 1-10 nM | nih.gov |

| N-Acyl-2-aminothiazoles | CDK2/cycE | 48 nM | nih.gov |

| 2-Hydrazolyl-4-thiazolidinone hybrids | α-Glucosidase | Potent inhibition compared to acarbose | nih.gov |

| Thioxothiazolidinyl-acetamide derivatives | Urease | 4.10 ± 0.02 to 38.20 ± 1.10 μM | nih.gov |

| 5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols | DHFR | Potent inhibition | nih.gov |

| Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetates | Acetylcholinesterase | More potent than galanthamine | nih.gov |

Note: IC50 values are a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Investigation of Cellular Pathway Modulation and Signaling Events

The inhibition of molecular targets by 2-aminothiazole derivatives translates into the modulation of critical cellular pathways and signaling events.

For CDK2 inhibitors, a primary consequence of their action is the disruption of the cell cycle. nih.gov Mechanism of action studies have confirmed that in the presence of these inhibitors, the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb) and histone H1, is significantly reduced. nih.gov This inhibition of phosphorylation prevents the cell from progressing through the G1/S phase checkpoint, ultimately leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death). nih.gov For instance, A2780 ovarian carcinoma cells were observed to undergo rapid apoptosis following exposure to this class of CDK2 inhibitors. nih.gov

In the case of PAR2 agonists containing the 2-aminothiazole moiety, their interaction with the receptor initiates a cascade of intracellular signaling events. nih.gov Activation of PAR2 can lead to the stimulation of multiple signaling pathways, including the G-protein receptor kinase pathway, which results in β-arrestin binding and the activation of MAPK signaling pathways. nih.gov Furthermore, PAR2 activation can trigger intracellular calcium (Ca2+) signaling, a key event in various cellular responses, including nociceptor activation in pain signaling. nih.gov

Advanced Computational and Cheminformatics Approaches

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For "Methyl 2-(2-aminothiazol-4-yl)acetate," this method is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves computationally placing the 3D structure of the compound into the binding site of a protein and scoring the different poses based on a force field.

While specific docking studies exclusively on "this compound" are not extensively documented in publicly available literature, research on structurally similar compounds, such as ethyl 2-[aryl(thiazol-2-yl)amino]acetates, provides valuable insights. For instance, in studies involving the inhibition of α-glucosidase, the acetate (B1210297) group of these related molecules has been shown to be crucial for forming key interactions within the enzyme's active site. It is therefore highly probable that the methyl acetate moiety of "this compound" would also play a significant role in its binding to target proteins, likely through hydrogen bonding and other electrostatic interactions.

Hypothetical Docking Interaction Summary:

| Interaction Type | Potential Interacting Residues (Example) | Functional Group of this compound Involved |

| Hydrogen Bond | Asp, Glu, Ser | Carbonyl oxygen of the ester, Amino group on the thiazole (B1198619) ring |

| Pi-Alkyl | Trp, Phe, Tyr | Methyl group of the ester |

| Pi-Sulfur | Trp, Phe, Tyr | Thiazole ring |

Density Functional Theory (DFT) Analysis for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For "this compound," DFT calculations are employed to determine its optimized geometry, electronic properties, and spectroscopic features. These calculations provide a fundamental understanding of the molecule's reactivity and physical properties.

A key aspect of DFT analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Predicted Electronic Properties from DFT (Illustrative Values):

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide detailed insights into its conformational flexibility and its dynamic behavior when interacting with a protein or in a solvent.

The process involves creating a simulation box containing the molecule of interest, and often a target protein and solvent molecules. The forces between the atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of the atoms over a specific period. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.

While specific MD simulation studies on "this compound" are not widely published, the methodology is broadly applied to similar small molecules in drug discovery. Such simulations would be crucial for understanding how the flexibility of the acetate side chain and the thiazole ring influences the binding to a target protein. The stability of the protein-ligand complex over time can also be assessed, providing a more dynamic and realistic view of the binding event than static docking alone.

In Silico Prediction of Biological Activity and Lead Optimization

In silico methods for predicting the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of "this compound" are essential for its evaluation as a potential drug candidate. These predictive models use the molecule's structure to estimate its properties, helping to prioritize compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this process. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For 2-aminothiazole (B372263) derivatives, QSAR studies have been used to predict their anti-prion and 11β-HSD1 inhibitory activities, among others. nih.govnih.gov These studies have highlighted the importance of specific molecular descriptors, such as molecular weight, lipophilicity (logP), and the presence of hydrogen bond donors and acceptors, in determining the biological activity of this class of compounds.

For "this compound," in silico ADME predictions would be used to assess its drug-likeness. This includes evaluating its potential for oral bioavailability, blood-brain barrier penetration, and potential metabolic liabilities. These predictions are crucial for the early stages of drug discovery and can guide the chemical modification of the molecule to improve its properties in a process known as lead optimization.

Predicted ADME Properties (Illustrative):

| Property | Predicted Value (Illustrative) | Importance in Drug Discovery |

| Lipophilicity (logP) | 1.5 | Influences solubility, absorption, and distribution. |

| Molecular Weight | 172.2 g/mol | Affects absorption and distribution. |

| Number of H-bond Donors | 1 | Important for target binding and solubility. |

| Number of H-bond Acceptors | 3 | Important for target binding and solubility. |

Comprehensive Spectroscopic Characterization of Methyl 2 2 Aminothiazol 4 Yl Acetate and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of methyl 2-(2-aminothiazol-4-yl)acetate, distinct signals corresponding to each type of proton are observed. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). For instance, in a study using DMSO-d6 as the solvent, the protons of the amino group (NH₂) of 2-amino-4-phenylthiazole (B127512) appeared as a singlet at 7.13 ppm. rsc.org The protons of the thiazole (B1198619) ring and the acetate (B1210297) moiety will also have characteristic chemical shifts and coupling patterns that are invaluable for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-amino-4-phenylthiazole, the carbon atoms of the thiazole ring and the phenyl group show distinct resonances. rsc.org For example, the carbon attached to the amino group (C2) in 2-amino-4-phenylthiazole resonates at approximately 168.8 ppm, while the other thiazole ring carbons and the phenyl carbons appear at different chemical shifts. rsc.org

The following table summarizes typical NMR data for related 2-aminothiazole (B372263) derivatives:

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-Amino-4-phenylthiazole | DMSO-d6 | 7.86–7.79 (m, 2H), 7.36 (dd, J = 8.4, 7.0 Hz, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H), 6.98 (s, 1H) | 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0 |

| 4-(4-Bromophenyl)-2-thiazolamine | DMSO-d6 | 7.75 (d, J = 8.6 Hz, 2H), 7.54 (d, J = 8.6 Hz, 2H), 7.12 (s, 2H), 7.05 (s, 1H) | 168.9, 149.1, 134.6, 131.8, 128.0, 120.6, 102.8 |

| 4-(2-Chlorophenyl)-2-thiazolamine | DMSO-d6 | 7.85 (d, J = 7.7 Hz, 1H), 7.48 (d, J = 7.9 Hz, 1H), 7.36 (t, J = 8.2 Hz, 1H), 7.32–7.26 (m, 1H), 7.07 (s, 2H), 7.04 (s, 1H) | 167.7, 146.8, 133.9, 131.6, 131.0, 130.8, 129.1, 127.5, 106.8 |

Data sourced from a study on the electrosynthesis of 2-aminothiazole derivatives. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Key vibrational bands for this compound and its derivatives include:

N-H stretching: The amino group (NH₂) typically shows characteristic stretching vibrations in the region of 3100-3500 cm⁻¹.

C=O stretching: The ester carbonyl group (C=O) exhibits a strong absorption band, usually in the range of 1700-1750 cm⁻¹. For instance, in a related compound, ethyl 2-(2-aminothiazole-4-yl) acetate, the C=O stretching vibration of the ester group was observed at 1711 cm⁻¹. researchgate.net

C=N and C=C stretching: The thiazole ring contains C=N and C=C bonds, which give rise to absorption bands in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O single bond of the ester group will have a stretching vibration in the 1000-1300 cm⁻¹ region.

The disappearance or shift of these bands upon chemical modification, such as hydrolysis of the ester group, provides strong evidence for the reaction's success. researchgate.net

Mass Spectrometry (MS, EI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular weight is 172.20 g/mol . chemscene.com The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Different ionization techniques can be employed, such as Electron Ionization (EI) or those coupled with liquid chromatography (LC-MS). LC-MS is particularly useful for analyzing complex mixtures and thermally labile compounds. nih.gov The fragmentation pattern can reveal the loss of specific groups, such as the methoxy (B1213986) group (-OCH₃) or the entire acetate moiety, further confirming the molecule's structure.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic structure of the compound.

Molecules with π-systems, such as the thiazole ring in this compound, exhibit characteristic UV-Vis absorptions. The electronic transitions observed are typically π → π* and n → π* transitions. uzh.chshu.ac.uk

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are generally strong absorptions. shu.ac.uk

n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital and are typically weaker than π → π* transitions. uzh.chshu.ac.uk

In a study of metal complexes of a related ligand, 2-aminothiazole-4-acetate, a ligand-to-metal charge transfer (LMCT) band was observed at 470 nm for a copper(II) complex. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the thiazole ring.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

For derivatives of 2-aminothiazole, X-ray crystallography has been used to elucidate the crystal and molecular structures. scispace.com These studies reveal important information about how the molecules pack in the solid state, including details on hydrogen bonding networks. For example, in the crystal structure of some 2-aminothiazole derivatives, intermolecular N-H···N hydrogen bonds can form, leading to specific packing arrangements like dimers or tapes. scispace.com The conformation of the molecule, such as the dihedral angles between the thiazole ring and any substituents, is also precisely determined. scispace.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. This comparison serves as a crucial check for the purity and identity of the synthesized compound.

For this compound, with a molecular formula of C₆H₈N₂O₂S, the calculated elemental composition would be:

Carbon: 41.85%

Hydrogen: 4.68%

Nitrogen: 16.27%

Oxygen: 18.58%

Sulfur: 18.62%

Close agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula.

Role of Methyl 2 2 Aminothiazol 4 Yl Acetate As a Pharmaceutical Intermediate

Precursor in the Synthesis of Advanced Cephalosporin (B10832234) Antibiotics (e.g., Cefdinir, Ceftriaxone, Cefetamet)

The 2-aminothiazol-4-yl motif is a hallmark of many third-generation cephalosporins, conferring broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Methyl 2-(2-aminothiazol-4-yl)acetate serves as a key starting material for creating the specific side chains that are attached to the 7-amino position of the cephem nucleus. google.com

The synthesis pathway typically involves chemical modification of the α-carbon of the acetate (B1210297) moiety, most commonly through a reaction to form an oxime (hydroxyimino group). This resulting intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, or its protected derivatives (e.g., methoxyimino, acetoxyimino), is then "activated" to facilitate coupling with the cephalosporin core. researchgate.netresearchgate.net Activation often involves converting the carboxylic acid to a more reactive form, such as an acid chloride or an active thioester, like 2-mercaptobenzothiazolyl (MBT) esters. researchgate.netgoogle.com

Cefdinir: The synthesis of Cefdinir involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain. nih.govresearchgate.net One documented method utilizes 2-mercaptobenzothiazolyl (Z)‐2‐(2‐amino‐4‐thiazolyl)‐2‐acetoxyiminoacetate as the acylating agent. researchgate.net Another approach describes the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-(Z)-(acetoxyimino) acetyl chloride. google.com

Ceftriaxone: The production of Ceftriaxone similarly relies on a 2-aminothiazolyl side chain, specifically a methoxyimino derivative. A common and efficient industrial method involves reacting 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) with an activated thioester, 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM). researchgate.netgoogle.com This reaction is typically carried out in the presence of a base to yield Ceftriaxone. google.comgoogleapis.com The yield of this synthesis can be influenced by the molar ratio of the reactants, with higher ratios of MAEM leading to increased product yields. researchgate.net

Cefetamet: Cefetamet synthesis also employs a methoxyimino-substituted aminothiazolyl side chain. The process can involve the reaction of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM). chemicalbook.com An alternative synthesis involves the reaction of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid with p-nitrophenol to form an active ester, which is then reacted with 7-ADCA to produce Cefetamet acid. google.com

Table 1: Cephalosporin Synthesis Intermediates Derived from this compound

| Antibiotic | Cephem Nucleus | Key Side-Chain Precursor |

|---|---|---|

| Cefdinir | 7-amino-3-vinyl-3-cephem-4-carboxylic acid | (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid derivatives (e.g., acetoxyimino acetyl chloride) researchgate.netgoogle.com |

| Ceftriaxone | 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) | 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM) researchgate.netgoogle.com |

| Cefetamet | 7-aminodesacetoxycephalosporanic acid (7-ADCA) | 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) or (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid chemicalbook.comgoogle.com |

Intermediacy in the Synthesis of Other Therapeutically Relevant Organic Compounds

The utility of this compound and its parent acid extends beyond cephalosporin antibiotics. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with a wide array of biological activities. nih.gov The inherent reactivity of the aminothiazole ring system allows it to serve as a versatile starting point for the synthesis of diverse heterocyclic compounds. nih.govnih.gov

Research into new therapeutic agents has utilized the 2-aminothiazole core to develop compounds with potential applications in various disease areas:

Antimicrobial and Antifungal Agents: The 2-aminothiazole nucleus is a key component in the design of new antimicrobial agents. For example, the 2-aminothiazolyl moiety of Ceftriaxone has been chemically modified by converting it into an amide with chloroacetyl chloride, followed by conjugation with various amines to produce derivatives with broadened antimicrobial and antifungal activities. uobaghdad.edu.iq

Sulfonamide Derivatives: The 2-aminothiazole core can be readily reacted with sulfonyl chlorides to produce 2-aminothiazole sulfonamides. These compounds are being investigated as potent biological agents. nih.gov

Anticancer and Anti-inflammatory Agents: The 2-aminothiazole structure is a feature in numerous compounds synthesized and evaluated for anticancer and anti-inflammatory properties. nih.gov Its structural versatility allows for the creation of large libraries of derivatives for screening against various therapeutic targets. nih.gov

Enzyme Inhibitors: Novel cephalosporin conjugates have been designed to deliver thiol-based inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. acs.org These conjugates link the inhibitor to the C-3 position of a cephalosporin core, demonstrating the continued relevance of modifying cephalosporin structures to overcome resistance mechanisms. acs.org

Table 2: Examples of Other Therapeutic Compound Classes from 2-Aminothiazole Derivatives

| Compound Class | Synthetic Approach | Potential Therapeutic Application |

|---|---|---|

| Novel Ceftriaxone Derivatives | Derivatization of the 2-aminothiazolyl group of Ceftriaxone. uobaghdad.edu.iq | Broad-spectrum antimicrobial, antifungal. uobaghdad.edu.iq |

| 2-Aminothiazole Sulfonamides | Reaction of 2-aminothiazole with various benzenesulfonyl chlorides. nih.gov | Potent biological agents. nih.gov |

| MBL Inhibitor Conjugates | Synthesis of cephalosporin prodrugs with thiol-based inhibitors at the C-3 position. acs.org | Overcoming bacterial antibiotic resistance. acs.org |

| Diverse Heterocyclic Systems | Use of the 2-aminothiazole scaffold to build complex molecules via cyclization and coupling reactions. nih.gov | Anticancer, anti-inflammatory, antioxidant. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (Z)-2-(2-aminothiazol-4-yl)-2-(acetoxyimino) acetyl chloride |

| (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid |

| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid |

| 2-Mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetate |

| 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM) |

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid |

| 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) |

| 7-aminodesacetoxycephalosporanic acid (7-ADCA) |

| Cefdinir |

| Cefetamet |

| Ceftriaxone |

| Chloroacetyl chloride |

| This compound |

Future Perspectives and Translational Research Opportunities

Development of Novel Therapeutic Agents Building Upon the Methyl 2-(2-aminothiazol-4-yl)acetate Scaffold

The 2-aminothiazole (B372263) moiety is a versatile scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. scholarsresearchlibrary.comresearchgate.net This has spurred considerable interest in using this compound as a foundational structure for developing new therapeutic agents. nih.govresearchgate.net The core structure allows for extensive modification at several positions, including the N-substituted, 3-substituted, 4-substituted, and multi-substituted derivatives, which can feature various aryl/alkyl or acyl substituents. nih.govresearchgate.net These modifications are key to tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules. issuu.com

Research has demonstrated that derivatives of the 2-aminothiazole scaffold exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.netmdpi.com For instance, some derivatives have shown potent and selective inhibitory activity against a variety of human cancer cell lines, such as those for breast, lung, colon, and prostate cancer. nih.govnih.gov The development of novel anticancer agents is a significant area of focus, with some 2-aminothiazole-based drugs like Dasatinib and Alpelisib already in clinical use. nih.gov

The synthetic accessibility of the 2-aminothiazole core, often through methods like the Hantzsch synthesis, facilitates the creation of diverse chemical libraries for screening. nih.govresearchgate.net Modifications can be systematically introduced to explore structure-activity relationships (SAR). For example, introducing different substituents on the thiazole (B1198619) ring or the amino group can lead to compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Recent research has explored the synthesis of various derivatives, such as:

Amides and Thioureas: Acylation of the amino group or reaction with isothiocyanates can produce amide and thiourea (B124793) derivatives, respectively. nih.govmdpi.com Some of these have shown promising antibacterial and anticancer activities. nih.govmdpi.com

Schiff Bases: Condensation of the amino group with aldehydes can yield Schiff bases, which have been investigated for their antibacterial properties. scholarsresearchlibrary.com

Hybrid Molecules: The 2-aminothiazole scaffold has been combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or multi-target activities. researchgate.net

The following table summarizes some examples of therapeutic agents developed from the 2-aminothiazole scaffold.

| Derivative Class | Therapeutic Target/Activity | Reference |

| Amides | Anticancer, Antibacterial | nih.gov, mdpi.com |

| Thioureas | Antibacterial, Anticancer | nih.gov, mdpi.com |

| Schiff Bases | Antibacterial | scholarsresearchlibrary.com |

| Pyridinium Salts | Antibacterial | researchgate.net |

| Imidazolines | Bactericidal | researchgate.net |

This ongoing research highlights the significant potential of the this compound scaffold as a starting point for the rational design and discovery of new and improved therapeutic agents.

Exploration of New Biological Targets and Disease Areas

The structural versatility of the this compound scaffold has prompted the exploration of its derivatives against a wide array of biological targets and disease areas beyond its well-established activities. nih.gov The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological receptors, making it a valuable starting point for drug discovery in new therapeutic fields. researchgate.netissuu.com

Researchers are actively investigating the potential of these compounds in several novel areas:

Antiviral Activity: Derivatives of 2-aminothiazole are being screened for their efficacy against various viruses. nih.govmdpi.com For example, certain novel substituted thiazole compounds have demonstrated significant antiviral activity against the PR8 influenza A strain, with potency comparable to existing drugs like oseltamivir (B103847) and amantadine. mdpi.com

Neuroprotective Effects: The potential of 2-aminothiazole derivatives to act as neuroprotective agents is an emerging area of interest. scholarsresearchlibrary.com

Antidiabetic Properties: Some derivatives have been investigated for their potential in managing diabetes. scholarsresearchlibrary.com

Antihypertensive and Anti-allergic Activities: The broad pharmacological profile of this scaffold includes antihypertensive and anti-allergic effects, which are being further explored. scholarsresearchlibrary.comnih.gov

Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target in cancer therapy. nih.gov For instance, certain thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives have shown potent DHFR inhibitory activity. nih.gov

Receptor Antagonism: 2-aminothiazole compounds have been identified as a new class of adenosine (B11128) receptor antagonists. nih.govmdpi.com

The following table outlines some of the emerging biological targets and disease areas for derivatives of the this compound scaffold.

| Biological Target/Disease Area | Specific Example/Finding | Reference |

| Antiviral (Influenza A) | A derivative with a 4-trifluoromethylphenyl substituent showed activity comparable to oseltamivir. | mdpi.com |

| Neuroprotection | Identified as a potential biological activity. | scholarsresearchlibrary.com |

| Diabetes | Investigated as a potential therapeutic area. | scholarsresearchlibrary.com |

| Hypertension | Explored as a potential therapeutic application. | nih.gov |

| Dihydrofolate Reductase (DHFR) Inhibition | A thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative was a potent inhibitor. | nih.gov |

| Adenosine Receptor Antagonism | Identified as a new group of antagonists. | nih.govmdpi.com |

This expansion into new therapeutic areas underscores the broad potential of the this compound scaffold in addressing a diverse range of unmet medical needs.

Advancements in Sustainable and Green Synthetic Methodologies for its Production

The increasing focus on environmentally friendly chemical processes has driven the development of sustainable and green synthetic methodologies for the production of this compound and its derivatives. Traditional synthesis methods often involve hazardous reagents and solvents, leading to environmental concerns. rsc.org

Recent advancements in green chemistry have offered several promising alternatives:

Solvent-Free Synthesis: One approach involves conducting the reaction under solvent-free conditions, which significantly reduces waste. For example, the reaction of acetyl compounds with thiourea using iodine as a catalyst can be performed without a solvent. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus has shifted to using more environmentally benign options. Water and polyethylene (B3416737) glycol (PEG) have been explored as alternative reaction media. rsc.orgscispace.com PEG-mediated synthesis has been shown to enhance product yields compared to traditional solvents like acetonitrile. rsc.org

Catalytic Methods: The use of catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents.

β-Cyclodextrin: This catalyst has been used in water for the synthesis of thiazoles, offering mild reaction conditions, high yields, and no unwanted byproducts. scispace.com

Magnetic Nanocatalysts: A novel approach utilizes a magnetically recoverable nanocatalyst, which simplifies the purification process and allows for the catalyst to be reused. This method also replaces toxic reagents like iodine with a safer alternative, trichloroisocyanuric acid (TCCA). rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of bis-thiazoles, offering a more energy-efficient method. researchgate.net

The table below highlights some of the green synthetic approaches for 2-aminothiazole derivatives.

| Green Chemistry Approach | Key Features | Reference |

| Solvent-Free Synthesis | Reduces solvent waste. | researchgate.net |

| PEG-Mediated Synthesis | Uses a recyclable and efficient medium, enhancing yield. | rsc.org |

| β-Cyclodextrin Catalysis in Water | Utilizes a non-toxic solvent and mild conditions. | scispace.com |

| Magnetic Nanocatalyst | Employs a recyclable catalyst and a safer halogen source. | rsc.org |

| One-Pot Synthesis with Supported Reagents | Simplifies workup and reduces waste. | rsc.org |

| Microwave-Assisted Synthesis | Accelerates reaction times and improves energy efficiency. | researchgate.net |

These advancements in sustainable and green chemistry are crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Synergistic Integration of In Silico and Experimental Research Paradigms

The integration of computational (in silico) and experimental research methods is becoming increasingly vital in the development of new therapeutic agents based on the this compound scaffold. nih.gov This synergistic approach allows for a more rational and efficient drug discovery process. researchgate.netresearchgate.net

In Silico Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed molecules, helping to prioritize which compounds to synthesize and test. nih.gov For example, a QSAR model was developed for 2-aminothiazole derivatives to predict their inhibitory activity against Hec1/Nek2, a crucial target in cancer. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target receptor. nih.gov It helps in understanding the binding interactions and can be used to screen virtual libraries of compounds to identify potential hits.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with a biological target over time. nih.gov This can help in assessing the stability of a ligand-receptor complex. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for identifying drug candidates with favorable pharmacokinetic profiles. dmed.org.ua

Integration with Experimental Methods:

The data generated from these in silico studies are then used to guide experimental work. nih.gov For instance, compounds that are predicted to have high activity and good ADMET properties are synthesized and then evaluated in vitro and in vivo. nih.gov The experimental results, in turn, provide feedback for refining the computational models. researchgate.netresearchgate.net

This iterative cycle of in silico prediction and experimental validation has several advantages:

Reduces the number of compounds that need to be synthesized and tested, saving time and resources.

Provides a deeper understanding of the molecular mechanisms of action. nih.gov

Facilitates the rational design of more potent and selective drug candidates. researchgate.net

The following table illustrates the interplay between in silico and experimental methods in the study of 2-aminothiazole derivatives.

| In Silico Method | Application | Experimental Validation | Reference |

| QSAR | Predicts Hec1/Nek2 inhibitory activity. | Synthesis and in vitro testing of designed molecules. | nih.gov |

| Molecular Docking | Identifies potential binding modes to target proteins. | X-ray crystallography to determine the actual binding mode. | researchgate.net |

| MD Simulations | Assesses the stability of ligand-protein complexes. | In vitro binding assays to measure binding affinity. | nih.gov |

| ADMET Prediction | Screens for drug-like properties. | In vivo pharmacokinetic studies. | dmed.org.ua |

The combined use of computational and experimental approaches is a powerful strategy that is accelerating the discovery and development of new drugs based on the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Methyl 2-(2-aminothiazol-4-yl)acetate, and how is its purity validated?

- Methodology : The compound is synthesized via esterification of 2-(2-aminothiazol-4-yl)acetic acid using methanol and thionyl chloride under reflux. The reaction is monitored by TLC, and the product is isolated by solvent evaporation followed by trituration with diethyl ether.

- Characterization : Purity is confirmed by and NMR. Key peaks include 3.66 (s, 3H, CH), 3.77 (s, 2H, CH), and 9.30 (s, 2H, NH) in DMSO-d. Quantitative yields (~90%) are typical under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Essential for confirming the ester group (δ 52.1 ppm for CH-O) and the thiazole ring structure (δ 105.6 ppm for C4-thiazole). NH protons appear as broad singlets due to hydrogen bonding .

- Mass Spectrometry : Used to verify molecular ion peaks (e.g., [M+H] at m/z 173.1) and fragmentation patterns.

Advanced Research Questions

Q. How is this compound utilized in cephalosporin synthesis, and what are common optimization challenges?

- Role : It serves as a key intermediate for introducing the 2-aminothiazole moiety into cephalosporin antibiotics like cefotiam and ceftazidime. For example, it undergoes condensation with 7-aminocephalosporanic acid (7-ACA) to form the cephalosporin core .

- Optimization :